molecular formula C12H12O3 B13857902 [4-(Hydroxymethyl)phenyl] pent-4-ynoate

[4-(Hydroxymethyl)phenyl] pent-4-ynoate

Cat. No.: B13857902
M. Wt: 204.22 g/mol
InChI Key: XLRMYVZRSDQMFF-UHFFFAOYSA-N
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Description

[4-(Hydroxymethyl)phenyl] pent-4-ynoate is an ester derivative featuring a hydroxymethyl-substituted aromatic ring conjugated to a pent-4-ynoate moiety.

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

[4-(hydroxymethyl)phenyl] pent-4-ynoate

InChI

InChI=1S/C12H12O3/c1-2-3-4-12(14)15-11-7-5-10(9-13)6-8-11/h1,5-8,13H,3-4,9H2

InChI Key

XLRMYVZRSDQMFF-UHFFFAOYSA-N

Canonical SMILES

C#CCCC(=O)OC1=CC=C(C=C1)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Hydroxymethyl)phenyl] pent-4-ynoate typically involves the esterification of 4-(hydroxymethyl)phenol with pent-4-ynoic acid . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

[4-(Hydroxymethyl)phenyl] pent-4-ynoate: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[4-(Hydroxymethyl)phenyl] pent-4-ynoate: has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of [4-(Hydroxymethyl)phenyl] pent-4-ynoate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, while the alkyne moiety can undergo click chemistry reactions. These interactions can modulate enzyme activities and influence cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analogues

a. 5-CA-2-HM-MCBX ()

  • Structure : Contains a hydroxymethyl group on a benzoic acid scaffold, linked to a methoxy-substituted phenylacetamide.
  • Comparison: Unlike [4-(Hydroxymethyl)phenyl] pent-4-ynoate, this compound lacks an alkyne but includes an amide bond, which may enhance metabolic stability. The benzoic acid moiety could increase water solubility but reduce membrane permeability compared to the ester group in the target compound .

b. Ethyl 5-[(Ethoxycarbonyl)oxy]-5,5-Diphenylpent-2-ynoate ()

  • Structure: Features a diphenyl-substituted pent-2-ynoate chain with an ethoxycarbonyloxy group.
  • The pent-2-ynoate alkyne (vs. pent-4-ynoate in the target) may alter reactivity in click chemistry applications .

c. Methyl 2-(2-Nitrobenzamido)-2-Phenylpent-4-ynoate ()

  • Structure: Includes a nitrobenzamido substituent and a phenyl group on the pent-4-ynoate backbone.
  • Quantitative synthesis yield (100%) suggests superior synthetic efficiency compared to the target compound, whose synthesis data is unspecified .
Metabolic and Toxicological Analogues

a. 4-(Hydroxymethyl)phenylhydrazine (HMPH) ()

  • Structure : A hydrazine derivative with a hydroxymethylphenyl group.
  • Comparison: Metabolized to the reactive 4-(hydroxymethyl)benzenediazonium (HMBD) ion via oxidation.

b. 1-[4-(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]-3-[4-(Hydroxymethyl)phenyl]urea ()

  • Structure : Urea-linked hydroxymethylphenyl and triazine groups.
  • However, its low synthesis yield (26%) contrasts with the alkyne-containing target’s unspecified efficiency .

Data Table: Key Comparative Parameters

Compound Name Key Features Solubility Synthesis Yield Metabolic Notes Toxicity Data
This compound Hydroxymethylphenyl + pent-4-ynoate ester Moderate (ester) Not reported Potential HMBD-like diazonium risk Not available
5-CA-2-HM-MCBX () Benzoic acid + methoxy-phenylacetamide High (acid) Not reported Stable amide bond Not available
Ethyl 5-[(Ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate () Diphenyl + ethoxycarbonyloxy Low (steric hindrance) Not reported Slow degradation Not available
Methyl 2-(2-nitrobenzamido)-2-phenylpent-4-ynoate () Nitrobenzamido + phenyl Moderate 100% Electrophilic reactivity Not available
4-(Hydroxymethyl)phenylhydrazine () Hydrazine + hydroxymethylphenyl High Not reported Forms HMBD ion High (reactive metabolite)

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